molecular formula C14H18FN3O2 B2744012 N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide CAS No. 1797787-88-2

N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide

Cat. No. B2744012
CAS RN: 1797787-88-2
M. Wt: 279.315
InChI Key: UWSWWYFUYKKQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide involves the inhibition of the protein kinase CK2. This leads to the disruption of various cellular processes that are regulated by CK2, such as cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide has been found to be reversible and competitive.
Biochemical and Physiological Effects:
N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth in animal models, and reduce the replication of viruses such as hepatitis C virus and human immunodeficiency virus. It has also been found to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide for lab experiments is its potency as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in various cellular processes and diseases. However, one of the limitations of N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide. One direction is the development of new derivatives with improved solubility and potency as CK2 inhibitors. Another direction is the investigation of the potential applications of N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. Additionally, the role of CK2 in various cellular processes and diseases can be further studied using N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide as a tool.

Synthesis Methods

The synthesis method of N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide involves the reaction of 2-fluoro-4-nitroaniline with N,N-dimethylformamide dimethyl acetal in the presence of potassium carbonate. The resulting intermediate is then reacted with 1-cyano-2-methoxy-1-methylethylamine to obtain the final product. The yield of this reaction is about 40%.

Scientific Research Applications

N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and viral infections. Therefore, N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide has potential applications in the development of new drugs for the treatment of these diseases.

properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-4-(dimethylamino)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c1-14(8-16,9-20-4)17-13(19)11-6-5-10(18(2)3)7-12(11)15/h5-7H,9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSWWYFUYKKQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)C1=C(C=C(C=C1)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2-methoxy-1-methylethyl)-4-(dimethylamino)-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.